

Application Notes and Protocols: Tetrathiomolybdate (TM) in Metal Chelation and Extraction

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Compound of Interest		
Compound Name:	2,2,6,6-Tetramethyloctane-3,5- dione	
Cat. No.:	B1358292	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrathiomolybdate (TM), a potent copper chelator, in various research and clinical settings. Detailed protocols for key experiments are included to facilitate the practical application of this compound in metal chelation and extraction studies.

Introduction

Tetrathiomolybdate (TM), often referred to by its chemical formula [MoS₄]²⁻, is a powerful and specific chelating agent for copper.[1] Its primary mechanism of action involves the formation of a stable tripartite complex with copper and proteins, particularly albumin, in the bloodstream. This complex renders copper biologically unavailable for cellular uptake and facilitates its excretion.[2] This unique property has led to its clinical use in managing Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[1][3] Furthermore, TM's ability to deplete copper has garnered significant interest in oncology, as copper is a critical cofactor for various enzymes involved in tumor growth, angiogenesis, and metastasis.[2][4][5][6]

Applications in Wilson's Disease



Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which leads to impaired copper excretion and subsequent accumulation in the liver, brain, and other tissues. TM has been investigated as a primary treatment for Wilson's disease, particularly in patients presenting with neurological symptoms.

Quantitative Data from Clinical Trials



Study Phase	Number of Patients	Dosage Regimen	Key Outcomes	Reference
Phase II	28	Starting dose of 15-60 mg/day, response-guided individualised dosing for 24 weeks	71% of patients met the criteria for treatment success (normalized or ≥25% reduction in non-ceruloplasmin-bound copper). No paradoxical drug-related neurological worsening was observed. Mean non-ceruloplasmin-bound copper was reduced by 72%.	[3]
Phase III (FOCuS Trial)	Approx. 100	Once-daily WTX101 (bis- choline tetrathiomolybdat e) vs. standard of care for 48 weeks	Primary endpoint: Percentage change in free copper levels in the blood from baseline.	[7]
Observational	5	15 mg once daily for 7 days	Reduced intestinal ⁶⁴ Cu uptake by 82% in healthy volunteers. Did not facilitate biliary copper excretion but	[8]



			retained ⁶⁴ Cu in the bloodstream, limiting organ exposure.	
Double-blind, Randomized	Not specified	TM three times a day with meals and three times a day between meals for 8 weeks vs. trientine therapy	To evaluate the safety and efficacy of TM as an initial treatment for patients with neurological presentations of Wilson's disease.	[9]

Experimental Protocol: Evaluation of TM Efficacy in a Wilson's Disease Mouse Model

This protocol outlines a general procedure for assessing the efficacy of TM in a mouse model of Wilson's disease, such as the Atp7b-/- mouse.

- Animal Model: Utilize Atp7b-/- mice, which mimic the copper accumulation seen in human Wilson's disease.
- Treatment Groups:
 - Control Group: Atp7b-/- mice receiving a standard diet.
 - TM Treatment Group: Atp7b-/- mice receiving a diet supplemented with TM (e.g., 10-20 mg/kg/day).
- Treatment Duration: Administer the respective diets for a predefined period (e.g., 8-12 weeks).
- Sample Collection: At the end of the treatment period, collect blood and tissue samples (liver, brain, kidney) for analysis.



- · Copper Level Measurement:
 - Determine copper concentrations in serum and tissue homogenates using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
- Biochemical Analysis:
 - Measure serum ceruloplasmin levels as a surrogate marker for copper status.
 - Assess liver function by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
- Histopathological Analysis:
 - Perform histological staining (e.g., H&E, rhodanine) on liver sections to assess copper deposition and tissue damage.
- Data Analysis: Compare the measured parameters between the control and TM-treated groups to evaluate the efficacy of TM in reducing copper overload and mitigating tissue damage.

Applications in Cancer Therapy

The anti-angiogenic properties of TM, stemming from its copper-chelating activity, have been explored in various cancers. Copper is essential for the function of several pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). By depleting copper, TM can inhibit these pathways and suppress tumor growth and metastasis.

Quantitative Data from Clinical and Preclinical Studies



Study Type	Cancer Type	Model/Patie nt Cohort	Dosage Regimen	Key Outcomes	Reference
Phase II	Breast Cancer (high risk)	75 patients	Induction: 180 mg/day; Maintenance: 100 mg/day to maintain ceruloplasmin between 8-17 mg/dL	2-year event- free survival: 91% for stage II-III, 67% for stage IV NED. Reduced endothelial progenitor cells and LOXL-2 levels.	[4][5]
Phase I	Metastatic Cancer	18 patients	90, 105, and 120 mg/day in six divided doses	Stable disease achieved in five of six patients who were copper deficient for at least 90 days. Target ceruloplasmin reduction to 20% of baseline was achieved.	[10][11]



Phase II	Advanced Kidney Cancer	15 patients	40 mg three times a day with meals and 60 mg at bedtime	Four of 13 evaluable patients (31%) had stable disease for at least 6 months.	[12]
Preclinical	Breast Cancer	MDA-LM2- luciferase cells in CB17- SCID mice	TM in drinking water	Decreased lung metastases (P=0.04), reduced LOX activity (P=0.03), and collagen crosslinking (P=0.012).	[4]
Preclinical	Breast Cancer	BRCA1 mutant breast cancer cells in nude mice	0.015–0.030 mg/ml in drinking water	TM treatment sensitized tumors to cisplatin.	[13]

Experimental Protocol: In Vivo Assessment of TM's Anti-Angiogenic and Anti-Tumor Activity

This protocol describes a general workflow for evaluating the anti-cancer effects of TM in a xenograft mouse model.

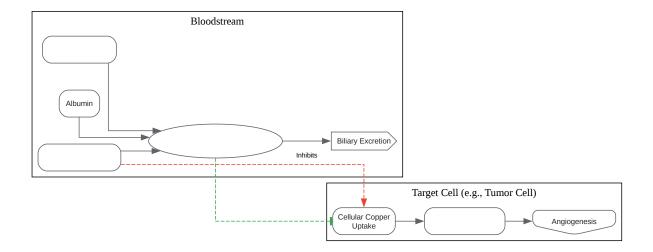
- Cell Culture: Culture human cancer cells (e.g., breast, kidney) under standard conditions.
- Xenograft Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).



- Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
- Treatment Administration:
 - Randomize mice into control and treatment groups.
 - Administer TM to the treatment group, typically in the drinking water (e.g., 0.015–0.030 mg/ml) or via oral gavage. The control group receives the vehicle.[13]
- Efficacy Assessment:
 - Continue monitoring tumor volume throughout the study.
 - At the study endpoint, excise tumors and weigh them.
- Mechanism of Action Studies:
 - Angiogenesis Assessment: Analyze tumor sections for microvessel density using immunohistochemistry for endothelial markers (e.g., CD31).
 - Biomarker Analysis: Measure levels of ceruloplasmin in serum to confirm copper depletion. Analyze tumor lysates for the activity of copper-dependent enzymes (e.g., lysyl oxidase) and levels of pro-angiogenic factors.
- Toxicity Evaluation: Monitor animal body weight and general health throughout the study. Perform histological analysis of major organs to assess any potential toxicity.

Visualizing Mechanisms and Workflows Mechanism of Action: Tetrathiomolybdate Copper Chelation



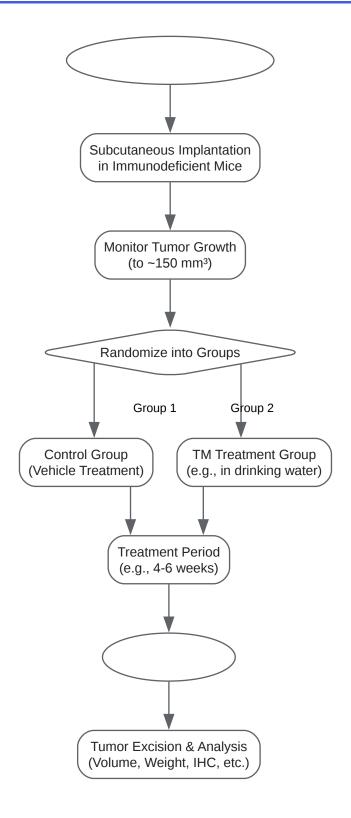


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Caption: Mechanism of tetrathiomolybdate in copper chelation.

Experimental Workflow: In Vivo Xenograft Study



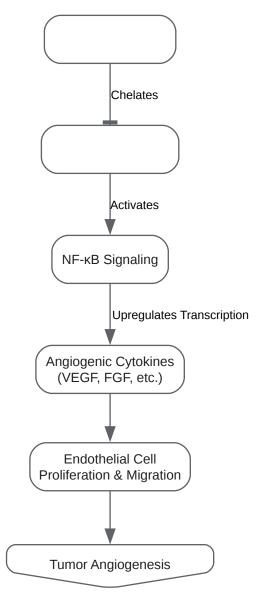


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Caption: Workflow for a preclinical xenograft study of TM.



Signaling Pathway: TM Inhibition of Copper-Dependent Angiogenesis



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Caption: TM inhibits copper-dependent angiogenic signaling.

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